molecular formula C27H54O2 B13960094 Methyl 3,6-dimethyltetracosanoate CAS No. 55281-92-0

Methyl 3,6-dimethyltetracosanoate

Cat. No.: B13960094
CAS No.: 55281-92-0
M. Wt: 410.7 g/mol
InChI Key: FTOTWLLVTKCVTD-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethyltetracosanoate is a branched-chain fatty acid methyl ester (FAME) with a 24-carbon backbone and methyl substituents at positions 3 and 6. Branched FAMEs like this are of interest in lipid research, industrial applications, and materials science due to their altered physical and chemical behaviors compared to linear chains .

Properties

CAS No.

55281-92-0

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

methyl 3,6-dimethyltetracosanoate

InChI

InChI=1S/C27H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(2)22-23-26(3)24-27(28)29-4/h25-26H,5-24H2,1-4H3

InChI Key

FTOTWLLVTKCVTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)CCC(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Branched Tetracosanoic Acid Precursors

The key challenge lies in synthesizing the 3,6-dimethyl-substituted tetracosanoic acid. Established methods for branched fatty acid synthesis include:

  • Alkylation of malonate derivatives : Alkylation of diethyl sodio-malonate with appropriately substituted bromoalkanes allows introduction of methyl branches at specific positions along the carbon chain. For example, the synthesis of labeled tetradecanoic acids involved alkylation with 1-bromododecane derivatives to build the carbon skeleton with isotopic labels at defined carbons.

  • Coupling of alkylcadmium reagents with acid chlorides : The synthesis of oxo fatty acid esters by coupling alkylcadmium chlorides with acid chloride derivatives allows for selective introduction of functional groups at desired chain positions. Subsequent transformation of the oxo group to methyl branches can be achieved via tosylhydrazone formation and reduction.

  • Chain elongation strategies : Stepwise elongation of shorter fatty acid chains by repeated alkylation or coupling reactions can be used to reach the 24-carbon length with methyl branches introduced at carbons 3 and 6.

Conversion to Methyl Esters

Once the branched tetracosanoic acid is synthesized, it is converted to the methyl ester by standard esterification methods:

  • Acid-catalyzed esterification : Refluxing the fatty acid with methanol in the presence of an acid catalyst such as sulfuric acid leads to methyl ester formation. This method is widely used for preparing fatty acid methyl esters (FAMEs) for analytical and preparative purposes.

  • Base-catalyzed transesterification : Alternatively, transesterification of triglycerides or fatty acid salts with methanol under basic conditions (e.g., KOH or NaOH) can yield methyl esters, though this is more common for natural fats.

Purification and Characterization

  • Extraction and washing : After esterification, the reaction mixture is typically diluted with water and extracted with organic solvents like ether. The extracts are washed to neutrality and dried over anhydrous sodium sulfate to remove residual water.

  • Chromatographic purification : Silica gel column chromatography or preparative gas chromatography can be used to purify the methyl ester.

  • Analytical characterization : Gas chromatography-mass spectrometry (GC-MS) is the standard technique for confirming the structure and purity of methyl esters of fatty acids. Retention times and fragmentation patterns help confirm the presence of methyl branches and chain length.

Example Protocol Based on Literature

While no direct preparation of methyl 3,6-dimethyltetracosanoate was found in the searched literature, analogous methods for branched fatty acid methyl esters can be adapted as follows:

Step Procedure Notes
1. Synthesis of 3,6-dimethyl tetracosanoic acid Alkylation of diethyl sodio-malonate with suitably substituted bromoalkanes to introduce methyl branches at C3 and C6, followed by saponification and decarboxylation Requires careful selection of alkylating agents with methyl substituents at correct positions
2. Purification of fatty acid Extraction and crystallization or chromatography Ensures removal of side products
3. Esterification Reflux fatty acid with 10% sulfuric acid in methanol for 4-6 hours Acid-catalyzed esterification to methyl ester
4. Work-up Distill off methanol, dilute with water, neutralize, extract with ether, dry over sodium sulfate Standard organic extraction steps
5. Purification of methyl ester Column chromatography or preparative GC To obtain pure this compound
6. Characterization GC-MS, NMR, IR spectroscopy Confirm structure and purity

Research Results and Analytical Data

Although direct data for this compound is limited, related studies on methylated fatty acid esters provide insight:

  • GC-MS analysis shows characteristic fragmentation patterns corresponding to methyl branches on long-chain fatty acids.

  • NMR spectroscopy can confirm the position of methyl substituents by analyzing chemical shifts and coupling patterns of protons and carbons near the branches.

  • Infrared spectroscopy confirms ester functional groups by characteristic carbonyl stretching bands.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethyltetracosanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.

Major Products Formed

    Oxidation: 3,6-dimethyltetracosanoic acid.

    Reduction: 3,6-dimethyltetracosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3,6-dimethyltetracosanoate has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism by which methyl 3,6-dimethyltetracosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release 3,6-dimethyltetracosanoic acid, which can then participate in various metabolic pathways. The compound’s methyl groups may also influence its interaction with biological targets, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Data Table: Comparative Properties of Methyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Chain Length Branching Primary Use
Methyl Tetracosanoate C₂₅H₅₀O₂ 368.64 C24 None Laboratory chemical
Methyl Tricosanoate* C₂₄H₄₈O₂ 368.64 C23† None Laboratory chemical
This compound (inferred) C₂₇H₅₄O₂ ~410‡ C24 Yes Research/Industrial

*Note: Discrepancy in : Labeled "tricosanoate" but formula suggests C24. †Assumed C23 chain; ‡Estimated based on branching.

Research Findings and Discrepancies

  • Chain-Length Effects : Longer chains (e.g., C24 vs. C14 methyl myristate in ) exhibit higher hydrophobicity and melting points.
  • Branching Implications : Dimethyl substituents likely reduce crystallinity, enhancing fluidity at lower temperatures compared to linear analogues .

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